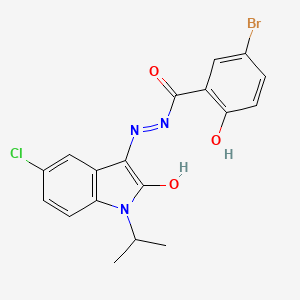

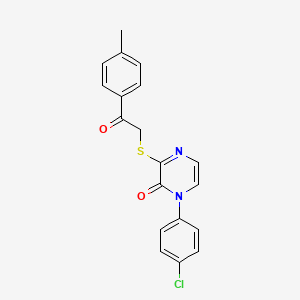

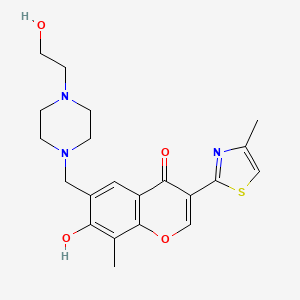

1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one, also known as CP-690,550, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-690,550 is a Janus kinase (JAK) inhibitor, which means that it blocks the activity of JAK enzymes that play a crucial role in the signaling pathways involved in immune response and inflammation.

Scientific Research Applications

Synthetic Methodologies

Innovative synthetic routes have been developed for pyrazoline and pyrazole derivatives, demonstrating the utility of alternative solvents and conditions to improve the efficiency and selectivity of chemical reactions. For instance, poly(ethylene glycol) (PEG-400) has been utilized as an alternative solvent for the synthesis of pyrazoline derivatives showing potent antimicrobial activities (Dawane et al., 2010). Moreover, ultrasound irradiation has been applied to achieve highly regioselective synthesis of ethyl pyrazole-3-carboxylates, significantly reducing reaction times (Machado et al., 2011).

Antimicrobial and Anticancer Activities

Pyrazole derivatives have been synthesized and tested for their in vitro antimicrobial and anticancer activity. Compounds have demonstrated higher anticancer activity than standard drugs in some cases and have shown significant antimicrobial properties against various bacterial and fungal strains (Hafez et al., 2016). This highlights the potential of such compounds in developing new therapeutic agents.

Photovoltaic Properties

The photovoltaic properties of pyran derivatives have been explored, revealing their applications in organic–inorganic photodiode fabrication. The presence of substituents like chlorophenyl has been found to improve diode parameters, suggesting their suitability for use as photodiodes (Zeyada et al., 2016).

Corrosion Inhibition

Pyran derivatives have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These compounds act as mixed-type inhibitors, with their efficiency increasing with concentration. This indicates their potential application in protecting materials from corrosion (Saranya et al., 2020).

Material Sciences

The dielectric properties of quinoline derivatives have been studied, providing insights into their potential applications in material sciences. The influence of substituent groups on electrical conductivity and dielectrical properties has been highlighted, contributing to the development of materials with tailored electronic properties (Zeyada et al., 2016).

properties

IUPAC Name |

1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2S/c1-13-2-4-14(5-3-13)17(23)12-25-18-19(24)22(11-10-21-18)16-8-6-15(20)7-9-16/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHJCFZNALPYFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2708185.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2708186.png)

![3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline](/img/structure/B2708187.png)

![5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2708191.png)

![9-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-9-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2708193.png)